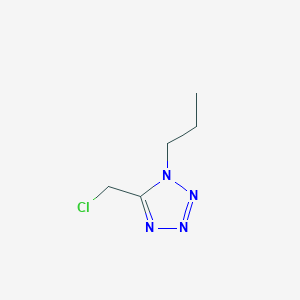

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also typically mentioned .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with various reagents, changes in conditions (e.g., temperature, pressure), and the use of catalysts. The products of these reactions and their yields are also typically reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo .Scientific Research Applications

Tetrazole Chemistry and Drug Design

Tetrazoles are utilized in a variety of applications within organic chemistry, coordination chemistry, the photographic industry, and notably in medicinal chemistry. Specifically, 5-substituted tetrazoles, including 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole, are advantageous intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. In drug design, they are considered non-classical bioisosteres of carboxylic acids, providing similar acidities but with higher lipophilicities and metabolic resistance, enhancing pharmacokinetics, pharmacodynamics, and the metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).

Advancements in Synthesis

Recent advances in the synthesis of 5-substituted 1H-tetrazoles have been aimed at developing more efficient and environmentally friendly methods. These efforts have been critical in the manufacture of various clinical drugs, such as losartan, cefazolin, and alfentanil, which incorporate the tetrazole moiety for its medicinal benefits. The review by Mittal and Awasthi (2019) provides a comprehensive overview of the progress in this area, highlighting the importance of tetrazoles in medicinal chemistry and their broad applications in creating bioisosteric replacements for carboxylic acids (Mittal & Awasthi, 2019).

Catalytic Applications

Tetrazoles, including 5-substituted variants, have found utility as catalysts in biochemical and chemical synthesis processes. For instance, 1H-tetrazole has been employed as a catalyst in the efficient synthesis of nucleoside diphosphate sugars, demonstrating its versatility beyond traditional medicinal applications. This use underscores the compound's role in facilitating complex biochemical reactions, offering high yields and showcasing the potential for tetrazoles in synthetic chemistry (Wittmann & Wong, 1997).

Green Chemistry and Sustainable Synthesis

The development of green and sustainable methods for synthesizing tetrazole derivatives, including 5-substituted tetrazoles, highlights the ongoing efforts to minimize environmental impact in chemical manufacturing. Research into eco-friendly catalysts and solvent-free conditions exemplifies the shift towards more sustainable practices in the chemical synthesis of tetrazoles, which is crucial for both environmental conservation and the advancement of green chemistry practices (Khamooshi & Kekhaiye Jhaleh, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(chloromethyl)-1-propyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANDYOMPHAKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)

![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)